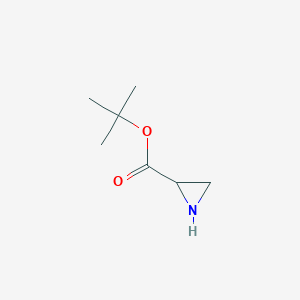

Aziridine-2-carboxylate de tert-butyle

Vue d'ensemble

Description

Tert-butyl Aziridine-2-carboxylate is a chemical compound with the molecular formula C9H15NO4 . It has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen .

Synthesis Analysis

The synthesis of Tert-butyl Aziridine-2-carboxylate involves anionic ring-opening polymerizations (AROP). The tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen activates the aziridine for AROP, allowing the synthesis of low-molecular-weight poly(BocAz) chains .Molecular Structure Analysis

The molecular structure of Tert-butyl Aziridine-2-carboxylate is characterized by an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen .Chemical Reactions Analysis

Tert-butyl Aziridine-2-carboxylate undergoes anionic ring-opening polymerizations (AROP) to form polysulfonyllaziridines . The BOC group activates the aziridine for AROP .Physical and Chemical Properties Analysis

Tert-butyl Aziridine-2-carboxylate is a liquid with a molecular weight of 143.19 .Applications De Recherche Scientifique

Polymérisation anionique

Aziridine-2-carboxylate de tert-butyle: (BocAz) est utilisé dans le processus de polymérisation anionique pour synthétiser la polyéthylèneimine (PEI), un polymère à forte densité d'amine . La présence d'un groupe tert-butyloxycarbonyle (BOC) sur l'azote de l'aziridine active l'aziridine pour les polymérisations par ouverture de cycle anionique (AROP), permettant la création de chaînes de poly(BocAz) de faible poids moléculaire . Ce processus est important pour le développement de matériaux ayant des applications potentielles dans la transfection génique, la chélation des métaux et la capture du CO2 .

Synthèse de la polyéthylèneimine linéaire

La déprotection du poly(BocAz) à l'aide d'acide trifluoroacétique (TFA) conduit à la production de polyéthylèneimine linéaire (lPEI) . Le lPEI est préféré à son homologue ramifié en raison de sa meilleure biocompatibilité et de sa cytotoxicité réduite, ce qui le rend précieux dans la recherche biomédicale, notamment dans les systèmes d'administration de médicaments .

Transfection génique non virale

Le PEI, dérivé de BocAz, est largement étudié pour les applications de transfection génique non virale. Sa forte densité d'amine permet une liaison et une protection efficaces des acides nucléiques, facilitant leur entrée dans les cellules . Cette application est cruciale pour la thérapie génique et la recherche génétique.

Chélation des métaux

Le PEI à base de BocAz présente de fortes propriétés de chélation des métaux. Cela le rend utile dans l'élimination des métaux lourds des eaux usées et dans le développement de thérapies de chélation pour l'intoxication aux métaux .

Capture du CO2

La forte densité d'amine du PEI lui permet également de capturer efficacement le dioxyde de carbone. Cette application est particulièrement pertinente dans le contexte du changement climatique, car elle peut être utilisée pour développer des technologies de séquestration du CO2 .

Groupe protecteur en synthèse organique

Le groupe tert-butyloxycarbonyle (Boc) dans BocAz sert de groupe protecteur en synthèse organique. Il protège l'atome d'azote pendant les réactions, permettant la synthèse de divers composés organiques sans réactions secondaires indésirables .

Développement de systèmes multiphasés

BocAz est rapporté comme jouant un rôle dans la création de systèmes multiphasés avec des matrices polymères. Ces systèmes sont importants dans le développement de mélanges de polymères et de composites aux propriétés adaptées à des applications industrielles spécifiques .

Synthèse alternative de la polyéthylèneimine

L'étude de BocAz en polymérisation anionique offre une voie alternative pour synthétiser la polyéthylèneimine. Cette synthèse alternative pourrait conduire au développement de PEI aux propriétés différentes et à une cytotoxicité plus faible, élargissant ainsi sa gamme d'applications dans divers domaines scientifiques .

Mécanisme D'action

Target of Action

Tert-butyl Aziridine-2-carboxylate, also known as BocAz, primarily targets the process of anionic ring-opening polymerizations (AROP) . The compound has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen, which activates the aziridine for AROP .

Mode of Action

The BOC group in BocAz plays a crucial role in its interaction with its targets. This group activates the aziridine for AROP, allowing the synthesis of low-molecular-weight poly(BocAz) chains . The activation of the aziridine ring is influenced by whether it is attached to electron-donating or electron-withdrawing groups .

Biochemical Pathways

The primary biochemical pathway affected by BocAz is the anionic ring-opening polymerization (AROP) of aziridines . This process leads to the formation of polysulfonyllaziridines . The post-polymerization deprotection of the sulfonyl groups from polysulfonyllaziridines remains challenging .

Pharmacokinetics

The solubility of poly(bocaz) in arop-compatible solvents limits the attainable molecular weight of poly(bocaz) . This could potentially impact the bioavailability of the compound.

Result of Action

The result of BocAz’s action is the synthesis of low-molecular-weight poly(BocAz) chains . A 13C NMR spectroscopic analysis of poly(BocAz) suggests that the polymer is linear . The deprotection of poly(BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine .

Action Environment

The action of BocAz is influenced by the presence of basic conditions and nucleophilic reagents . The BOC group was chosen because of its tolerance towards these conditions . .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Tert-butyl Aziridine-2-carboxylate plays a crucial role in biochemical reactions, particularly in the context of polymer synthesis. The compound is known to undergo anionic ring-opening polymerization (AROP) due to the presence of the electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . This reaction allows the synthesis of low-molecular-weight poly(BocAz) chains, which can be further deprotected to produce linear polyethyleneimine . The interactions of Tert-butyl Aziridine-2-carboxylate with enzymes, proteins, and other biomolecules are primarily driven by its ability to form reactive intermediates that can participate in nucleophilic ring-opening reactions .

Cellular Effects

Tert-butyl Aziridine-2-carboxylate has been shown to influence various cellular processes. The compound’s ability to undergo ring-opening reactions makes it a valuable tool for modifying cell surface proteins and other biomolecules. These modifications can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the deprotection of poly(BocAz) using trifluoroacetic acid (TFA) produces linear polyethyleneimine, which is widely studied for applications such as non-viral gene transfection . The effects of Tert-butyl Aziridine-2-carboxylate on cellular function are thus closely linked to its chemical reactivity and the resulting biochemical modifications.

Molecular Mechanism

The molecular mechanism of Tert-butyl Aziridine-2-carboxylate involves its activation by the BOC group, which facilitates anionic ring-opening polymerization . This activation allows the compound to interact with nucleophiles, leading to the formation of poly(BocAz) chains. The deprotection of these chains using TFA results in the production of linear polyethyleneimine, which can further interact with various biomolecules. The binding interactions, enzyme inhibition or activation, and changes in gene expression induced by Tert-butyl Aziridine-2-carboxylate are primarily driven by its ability to form reactive intermediates that participate in nucleophilic ring-opening reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tert-butyl Aziridine-2-carboxylate can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, Tert-butyl Aziridine-2-carboxylate may undergo degradation, leading to changes in its biochemical activity and interactions. Long-term studies have shown that the deprotection of poly(BocAz) using TFA produces stable linear polyethyleneimine, which retains its biochemical properties over extended periods .

Dosage Effects in Animal Models

The effects of Tert-butyl Aziridine-2-carboxylate in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects such as enhanced gene transfection efficiency and reduced cytotoxicity. At higher doses, Tert-butyl Aziridine-2-carboxylate may cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . Threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired biochemical outcomes while minimizing potential toxicity.

Metabolic Pathways

Tert-butyl Aziridine-2-carboxylate is involved in various metabolic pathways, particularly those related to polymer synthesis and modification. The compound interacts with enzymes and cofactors that facilitate its anionic ring-opening polymerization and subsequent deprotection to produce linear polyethyleneimine . These metabolic pathways are essential for the compound’s biochemical activity and its ability to modify biomolecules through nucleophilic ring-opening reactions .

Transport and Distribution

The transport and distribution of Tert-butyl Aziridine-2-carboxylate within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound’s ability to undergo ring-opening reactions allows it to interact with various cellular components, leading to its localization and accumulation in specific cellular compartments . These interactions are crucial for the compound’s biochemical activity and its effects on cellular function.

Subcellular Localization

Tert-butyl Aziridine-2-carboxylate exhibits specific subcellular localization patterns, which are influenced by its chemical structure and interactions with targeting signals and post-translational modifications. The compound’s ability to form reactive intermediates through ring-opening reactions allows it to be directed to specific compartments or organelles within the cell . These localization patterns are essential for the compound’s biochemical activity and its ability to modify biomolecules in targeted cellular regions.

Propriétés

IUPAC Name |

tert-butyl aziridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)5-4-8-5/h5,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJDBUSCAUGUHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467158 | |

| Record name | tert-Butyl aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82912-42-3 | |

| Record name | tert-Butyl aziridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl aziridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bis[rhodium(A,A,A#,A#-tetramethyl-1,3-benzenedipropionic acid)]](/img/structure/B1660689.png)

![2-tert-butyl-6-[(2-hydroxy-5-methylphenyl)methyl]-4-methylphenol](/img/structure/B1660690.png)

![Pyrrolidine, 1-[4-(2-naphthalenyloxy)butyl]-](/img/structure/B1660691.png)